molecular formula C7H6IN3 B14854739 1-Amino-5-iodoindazole

1-Amino-5-iodoindazole

Cat. No.: B14854739
M. Wt: 259.05 g/mol
InChI Key: GOKPIMCCNTVWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-iodoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both amino and iodine substituents on the indazole ring makes this compound a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-iodoindazole can be synthesized through several methods. One common approach involves the cyclization of 2-iodoaniline with hydrazine hydrate under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 5-iodoindazole is reacted with an amine source.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-iodoindazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine substituent can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Nitro- or nitroso-indazole derivatives.

    Reduction: Deiodinated indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-5-iodoindazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

5-iodoindazol-1-amine

InChI

InChI=1S/C7H6IN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2

InChI Key

GOKPIMCCNTVWPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=NN2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.